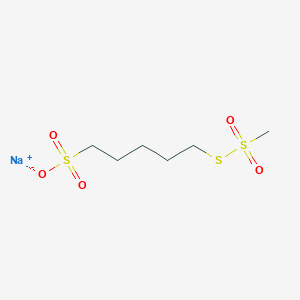

Sodium (5-Sulfonatopentyl)methanethiosulfonate

Beschreibung

BenchChem offers high-quality Sodium (5-Sulfonatopentyl)methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (5-Sulfonatopentyl)methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;5-methylsulfonylsulfanylpentane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQAFCNPHSJCHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407995 |

Source

|

| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-80-1 |

Source

|

| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Guide to Water-Soluble Thiol-Reactive Probes in Biochemistry

Executive Summary: The Cysteine Advantage

In the landscape of bioconjugation, the sulfhydryl (thiol, -SH) group of cysteine represents the premier target for site-specific modification.[1] Unlike lysine residues, which are abundant and solvent-exposed, cysteines are often rare (low abundance) and can be engineered into specific sites, allowing for precise control over the labeling stoichiometry and position.[2]

However, the hydrophobicity of many fluorophores and haptens presents a critical bottleneck: solubility . Conjugating a hydrophobic probe to a soluble protein can induce aggregation, precipitation, or non-specific hydrophobic binding. This guide focuses on water-soluble thiol-reactive probes , detailing the mechanistic nuances, selection criteria, and validated protocols required for high-fidelity bioconjugation.

Core Chemistries: Mechanisms and Kinetics

To select the right probe, one must understand the underlying organic chemistry. The three dominant chemistries for aqueous thiol modification are Maleimides , Iodoacetamides , and Pyridyl Disulfides .

Maleimides: The Kinetic Favorite

Maleimides react with thiols via a Michael addition to form a stable thioether bond.

-

Mechanism: The thiolate anion attacks the electron-deficient double bond of the maleimide ring.

-

Specificity: Highly specific for thiols at pH 6.5–7.5 . Above pH 8.0, reactivity with primary amines (lysine) increases significantly.

-

Stability Issue: The resulting thioether ring can undergo hydrolysis (ring-opening) to form maleamic acid derivatives. While this renders the linkage stable, the maleimide ring itself can also undergo a retro-Michael addition , releasing the probe—a known liability in Antibody-Drug Conjugates (ADCs).

Iodoacetamides: The Stable Alternative

Iodoacetamides react via a standard SN2 nucleophilic substitution .

-

Mechanism: The sulfur displaces the iodide leaving group.

-

Specificity: Requires a slightly higher pH (7.5–8.5 ) for optimal rates. Specificity is lower than maleimides; if the pH is too high, histidine and lysine residues become competing nucleophiles.

-

Advantage: The resulting thioether bond is chemically more stable than the maleimide linkage and does not suffer from ring-opening hydrolysis.

Pyridyl Disulfides: The Reversible Switch

These reagents react via disulfide exchange .

-

Mechanism: The target thiol attacks the disulfide bond, releasing pyridine-2-thione (a leaving group that can be monitored spectrophotometrically at 343 nm).

-

Utility: The bond formed is a disulfide, which is reversible .[3] The probe can be cleaved off using reducing agents (DTT or TCEP), making these ideal for transient tagging or purification handles.

Visualization of Reaction Mechanisms

The following diagram illustrates the molecular pathways for these three core chemistries.

Caption: Comparative reaction pathways for the three primary thiol-reactive chemistries.

Solubility Engineering: Overcoming Aggregation

A common failure mode in labeling is the use of hydrophobic fluorophores (e.g., standard FITC or Rhodamine) that precipitate upon addition to the aqueous protein buffer.

The Solution: Sulfonation and PEGylation Modern probes are engineered for water solubility by adding charged groups.

-

Sulfonated Dyes (e.g., Alexa Fluor, Sulfo-Cyanine): The addition of sulfonic acid groups (-SO3-) renders the molecule highly negatively charged and hydrophilic.

-

Example:Alexa Fluor 488 C5 Maleimide is highly soluble in water/buffer, unlike its predecessor Fluorescein-5-Maleimide which often requires a DMSO co-solvent.

-

-

PEG Linkers: Polyethylene glycol (PEG) spacers increase solubility and reduce steric hindrance, allowing the probe to access buried cysteines.

Selection Matrix: Choosing the Right Probe

| Feature | Maleimide | Iodoacetamide | Pyridyl Disulfide |

| Reaction pH | 6.5 – 7.5 | 7.5 – 8.5 | 7.0 – 8.0 |

| Reaction Rate | Fast (Minutes) | Slow (Hours) | Medium |

| Selectivity | High (at neutral pH) | Moderate (Risk of His/Lys labeling) | High |

| Bond Stability | Good (Risk of ring hydrolysis) | Excellent (Permanent) | Reversible (Reducible) |

| Solubility Note | Requires sulfonated forms for pure aqueous use | Often requires organic co-solvent | Often requires organic co-solvent |

Validated Experimental Protocol

This protocol describes the labeling of a protein with a water-soluble maleimide fluorophore (e.g., Alexa Fluor 488 Maleimide).

Phase 1: Protein Reduction (Critical)

Most surface cysteines oxidize to form disulfides. They must be reduced to free thiols (-SH) before labeling.

-

Reagent Choice:

-

DTT (Dithiothreitol): Strong reductant but contains thiols. MUST be removed before labeling or it will quench the probe.

-

TCEP (Tris(2-carboxyethyl)phosphine): Phosphine-based.[4][5] Does not contain thiols. Stable over wide pH. Does not strictly require removal for maleimide labeling (though high concentrations can react slowly), making it the superior choice for streamlined workflows [1].

-

Protocol:

-

Dissolve protein (50–100 µM) in Labeling Buffer (PBS, pH 7.2, 1 mM EDTA). Note: EDTA chelates divalent cations that catalyze oxidation.

-

Add TCEP to a final concentration of 10-fold molar excess over the protein.

-

Incubate for 30 minutes at room temperature.

Phase 2: Labeling Reaction

-

Prepare Probe: Dissolve the water-soluble maleimide probe in Labeling Buffer or anhydrous DMSO (if using a non-sulfonated version) to 10 mM stock.

-

Mix: Add the probe to the reduced protein solution.

-

Target Stoichiometry: 10–20 molar excess of probe to protein.

-

-

Incubate: 2 hours at Room Temperature or Overnight at 4°C. Protect from light.

-

Quench: Add excess 2-Mercaptoethanol or L-Cysteine to consume unreacted probe.

Phase 3: Purification

Remove excess free dye using Size Exclusion Chromatography (SEC) (e.g., PD-10 desalting columns) or extensive dialysis.

Phase 4: Quality Control (Ellman's Assay)

Before and after labeling, quantify free thiols to calculate efficiency.

-

Reagent: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[6]

-

Readout: Absorbance at 412 nm (Extinction coefficient = 14,150 M⁻¹cm⁻¹).[6]

-

Calculation:

[7]

Workflow Visualization

Caption: Step-by-step workflow for high-efficiency cysteine labeling.

Troubleshooting & Optimization

-

Low Labeling Efficiency:

-

Cause: Incomplete reduction or re-oxidation of thiols.

-

Fix: Degas all buffers to remove dissolved oxygen. Ensure EDTA is present. Use fresh TCEP.

-

-

Precipitation:

-

Cause: Probe is too hydrophobic.

-

Fix: Switch to a sulfonated probe (e.g., Alexa Fluor 488) or reduce the labeling concentration.

-

-

Non-Specific Labeling:

-

Cause: pH > 8.0.[8]

-

Fix: Strictly control pH to 7.0–7.5. At high pH, maleimides react with lysines.

-

References

-

Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

-

Ellman, G. L. (1959).[9] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.[9] [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. mstechno.co.jp [mstechno.co.jp]

- 6. broadpharm.com [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

Navigating the Thiol-Reactive Landscape: A Technical Guide to Sulfonated Methanethiosulfonates

To our valued scientific community:

This technical guide was initially conceived to provide an in-depth exploration of Sodium (5-Sulfonatopentyl)methanethiosulfonate. However, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding a compound with this exact nomenclature. The search results consistently redirected to the more commonly known Sodium methanethiosulfonate and a structurally related compound, Sodium (2-Sulfonatoethyl)methanethiosulfonate .

This suggests that "Sodium (5-Sulfonatopentyl)methanethiosulfonate" may be a less common, non-standardized designation, or potentially a misnomer. In the spirit of scientific accuracy and to provide the most valuable and reliable information to researchers, this guide will instead focus on the well-documented and commercially available thiol-reactive agent, Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES) . We will also draw comparisons to the parent compound, Sodium methanethiosulfonate, to provide a broader context for understanding this class of reagents.

Our objective is to equip researchers, scientists, and drug development professionals with the critical technical knowledge required to effectively utilize these powerful tools for protein modification and functional analysis.

Section 1: Core Compound Identification and Properties

A precise understanding of a reagent's fundamental chemical properties is the bedrock of reproducible and reliable experimental design. Here, we delineate the key identifiers for Sodium (2-Sulfonatoethyl)methanethiosulfonate.

Molecular Structure and Formula

The chemical structure of Sodium (2-Sulfonatoethyl)methanethiosulfonate is characterized by a methanethiosulfonate functional group linked to a sulfonated ethyl chain. This sulfonate group imparts significant aqueous solubility, a critical feature for biological applications.

Table 1: Physicochemical Properties of Sodium (2-Sulfonatoethyl)methanethiosulfonate

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO₅S₃ | [1] |

| Molecular Weight | 242.26 g/mol | [1] |

| CAS Number | 184644-83-5 | [1] |

| Common Abbreviation | MTSES | [1] |

Section 2: The Mechanism of Action: Thiol-Specific Modification

Methanethiosulfonate (MTS) reagents are renowned for their high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found in the cysteine residues of proteins. This reactivity is the cornerstone of their utility in biochemical and pharmaceutical research.

The core of the reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate anion, RS⁻) on the sulfur atom of the thiosulfonate group in MTSES. This results in the formation of a mixed disulfide bond between the target molecule and the methanethiosulfonate reagent, with the concomitant release of the methanesulfinate leaving group.

Caption: Figure 1. Reaction of MTSES with a protein thiol.

The high specificity of this reaction allows for the targeted labeling and modification of cysteine residues, enabling a wide array of experimental applications.

Section 3: Applications in Research and Drug Development

The unique properties of MTS reagents, particularly water-soluble variants like MTSES, have cemented their role in numerous areas of scientific inquiry.

Probing Protein Structure and Function

The ability to selectively modify cysteine residues makes MTSES an invaluable tool for structure-function studies of proteins. For instance, it is widely used as a sulfhydryl-reactive probe for ion channels, such as GABA-A receptors.[1] By modifying specific cysteine residues within the channel pore or gating domains, researchers can infer the structural rearrangements that accompany channel function.

Bioconjugation and Drug Delivery

The thiol-reactive nature of MTS reagents is leveraged in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic delivery systems. By introducing cysteine residues at specific sites on an antibody, MTS-functionalized linker-payload molecules can be attached, creating a highly specific and potent therapeutic agent.

Radiopharmaceutical Development

MTS compounds are utilized in the preparation of conjugates for use as radiopharmaceuticals.[2] The stable disulfide bond formed allows for the secure attachment of chelating agents that can then be complexed with a radioisotope for imaging or therapeutic purposes.

Section 4: Experimental Protocols and Considerations

The successful application of MTSES hinges on careful experimental design and execution. Here, we outline a general protocol for protein modification and highlight key considerations.

General Protocol for Protein Modification with MTSES

Objective: To label accessible cysteine residues on a target protein with MTSES.

Materials:

-

Target protein with at least one cysteine residue

-

Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES)

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.8)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for pre-reduction of protein thiols

-

Desalting column or dialysis membrane - for removal of excess reagent

Procedure:

-

Protein Preparation: If the protein's cysteine residues are not already in a reduced state, incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

-

Removal of Reducing Agent: It is critical to remove the reducing agent before adding MTSES, as it will compete for the reagent. Use a desalting column or dialysis to exchange the protein into a fresh, degassed reaction buffer.

-

MTSES Stock Solution: Prepare a fresh stock solution of MTSES in the reaction buffer immediately before use. MTS reagents can be susceptible to hydrolysis.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of MTSES to the protein solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the reactivity of the specific cysteine residue.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted MTSES.

-

Removal of Excess Reagent: Remove unreacted MTSES and byproducts by desalting or dialysis.

-

Verification of Labeling: Confirm the extent of labeling using techniques such as mass spectrometry (to observe the mass shift corresponding to the MTSES adduct) or Ellman's reagent (to quantify the remaining free thiols).

Caption: Figure 2. Experimental workflow for protein modification.

Causality in Experimental Choices

-

pH of the Reaction Buffer: The reaction rate is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue. Maintaining a pH between 7.2 and 7.8 ensures a sufficient concentration of the reactive thiolate while minimizing potential side reactions.

-

Choice of Reducing Agent: TCEP is often preferred over DTT for the pre-reduction step because it does not contain a thiol group itself and therefore does not need to be as rigorously removed before the addition of the MTS reagent.

-

Freshness of MTSES Solution: The thiosulfonate group is susceptible to hydrolysis, which can reduce the effective concentration of the reagent and lead to inconsistent results. Preparing the stock solution immediately before use is a critical step for reproducibility.

Section 5: A Note on Sodium Methanethiosulfonate

For completeness, it is useful to briefly touch upon the parent compound, Sodium methanethiosulfonate.

Table 2: Physicochemical Properties of Sodium Methanethiosulfonate

| Property | Value | Source |

| Molecular Formula | CH₃NaO₂S₂ | [2][3][4] |

| Molecular Weight | ~134.15 g/mol | [2][3][4] |

| CAS Number | 1950-85-2 | [2][3][4] |

While also a potent thiol-reactive agent, its lower aqueous solubility compared to MTSES can be a limiting factor in some biological applications. The addition of the sulfonatoethyl group in MTSES significantly enhances its utility in aqueous environments.

Conclusion

While the initially requested compound, Sodium (5-Sulfonatopentyl)methanethiosulfonate, remains elusive in the current body of scientific literature, the principles and applications of sulfonated methanethiosulfonate reagents are well-established. Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES) stands as a robust and versatile tool for the selective modification of cysteine residues. Its high reactivity, specificity, and aqueous solubility make it an indispensable reagent for researchers in diverse fields, from fundamental protein biochemistry to the development of novel therapeutics. A thorough understanding of its chemical properties and reaction mechanism, coupled with meticulous experimental design, will undoubtedly continue to drive innovation and discovery in the life sciences.

References

-

LookChem. Cas 1950-85-2, sodium methanethiosulphonate. [Link]

-

PubChem. Sodium methanethiosulfonate, 95%. [Link]

Sources

Preliminary investigation of Sodium (5-Sulfonatopentyl)methanethiosulfonate toxicity

Title: Preliminary Investigation of Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSPS) Toxicity: Mechanistic Profiling & Safety Framework

Executive Summary

This technical guide provides a rigorous preliminary investigation framework for Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSPS) . While MTSPS is a critical tool in Cysteine Scanning Mutagenesis (SCAM) for mapping the pore topology of ion channels (e.g., GABA_A, CFTR), specific toxicological data for this pentyl-chain derivative is sparse compared to its ethyl analogs (MTSES, MTSET).

This document bridges that gap by synthesizing class-specific behavior of methanethiosulfonates with a self-validating experimental protocol for toxicity assessment. It addresses the compound's chemical reactivity, potential off-target effects on membrane integrity, and distinguishes it strictly from the unrelated "MTS Tetrazolium" cell viability reagents.

Part 1: Chemical Identity & Mechanistic Reactivity

1.1 Chemical Profile MTSPS is a charged, sulfhydryl-reactive alkylating agent. Its structural specificity—a methanethiosulfonate head group linked to a negatively charged sulfonate via a 5-carbon pentyl linker—dictates its toxicity profile.

-

CAS Number: 385398-80-1[1]

-

Molecular Formula: C

H -

Solubility: Water-soluble (due to the sulfonate group).

-

Membrane Permeability: Impermeant. The strongly polar sulfonate group prevents passive diffusion across the lipid bilayer, restricting toxicity primarily to extracellular surface proteins or the exofacial domains of transmembrane channels.

1.2 Mechanism of Action (and Toxicity)

MTSPS reacts specifically with ionized thiolates (

-

Primary Target: Cysteine residues introduced via site-directed mutagenesis.[2]

-

Off-Target Toxicity: Reaction with native, surface-accessible cysteines involved in critical cellular functions (e.g., receptor ligand binding sites, extracellular disulfide bridges if reduced).

-

Hydrolysis: Like all MTS reagents, MTSPS hydrolyzes in aqueous solution, releasing methanesulfinic acid and the corresponding sulfonic acid alcohol. This hydrolysis is pH-dependent and accelerates in alkaline conditions, potentially altering local pH if unbuffered.

Note on Nomenclature Confusion:

CRITICAL WARNING: Do not confuse MTSPS with the "MTS Reagent" used in cell proliferation assays (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). These are chemically distinct. Using an MTS tetrazolium assay to measure MTSPS toxicity may yield artifacts due to redox interference.

Part 2: Visualizing the Reaction & Toxicity Pathways

The following diagram illustrates the specific reaction mechanism of MTSPS with a target protein and the downstream pathways that lead to either successful labeling or cellular toxicity.

Figure 1: Mechanistic pathway of MTSPS reactivity. The reagent targets ionized thiols, leading to either desired functional mapping or off-target toxicity via native cysteine modification. Hydrolysis competes with the labeling reaction.

Part 3: Experimental Framework for Toxicity Assessment

Since standard toxicological data is limited, researchers must validate MTSPS safety in their specific biological system. This framework prioritizes functional integrity over simple cell death, as MTSPS is often used in electrophysiology where subtle channel inhibition mimics toxicity.

Protocol A: Reagent Stability & Preparation (The Foundation)

MTS reagents are notoriously unstable in aqueous buffers. Toxicity assays run with hydrolyzed reagent will yield false negatives.

-

Storage: Store lyophilized powder at -20°C under desiccant.

-

Solubilization: Dissolve MTSPS in ice-cold distilled water or DMSO immediately before use.

-

Validation Step: Verify concentration using a TNB (thionitrobenzoate) assay. React an aliquot with excess 2-nitro-5-thiobenzoate; the loss of absorbance at 412 nm quantifies active thiosulfonate groups.

Protocol B: Cytotoxicity Screening (Viability)

Objective: Determine the IC50 for cellular metabolic arrest. Constraint: Avoid Tetrazolium-based assays (MTT/MTS) to prevent redox artifacts.

Recommended Method: ATP-Based Luminescence Assay (e.g., CellTiter-Glo)

-

Cell Seeding: Plate HEK293 or Xenopus oocytes (common SCAM models) in 96-well plates.

-

Dosing: Apply MTSPS (0.1 mM to 10 mM) for 15–30 minutes. Note: SCAM protocols typically use 1–5 mM for <5 mins.

-

Wash: Remove MTSPS solution and wash 3x with standard extracellular buffer (e.g., Ringer's solution) to mimic the transient exposure of electrophysiology experiments.

-

Measurement: Lyse cells and measure ATP-dependent luminescence.

-

Control: Use MTSES (ethyl analog) as a reference standard if available.

Protocol C: Functional Toxicity (Electrophysiology)

Objective: Distinguish between "pore blocking" (intended effect) and "membrane disruption" (toxicity).

-

Setup: Whole-cell patch-clamp or Two-Electrode Voltage Clamp (TEVC).

-

Baseline: Establish stable leak currents (

) at holding potential. -

Challenge: Perfusion of 2 mM MTSPS for 5 minutes to untransfected cells (or wild-type channels lacking the target cysteine).

-

Readout:

-

Pass:

remains stable (<10% change). -

Fail (Toxic): Significant increase in

(membrane breakdown) or loss of seal resistance (

-

Part 4: Quantitative Data Summary (Inferred Class Behavior)

The following table summarizes expected toxicity parameters based on the physicochemical properties of MTSPS and its analogs (MTSES, MTSET).

| Parameter | MTSPS (Pentyl, -) | MTSES (Ethyl,[3][4] -) | MTSET (Ethyl, +) |

| Charge | Negative (-1) | Negative (-1) | Positive (+1) |

| Membrane Permeability | Impermeant | Impermeant | Impermeant (Slow leak) |

| Reaction Rate ( | High ( | High | Very High |

| Primary Toxicity Risk | Surface Protein Adducts | Surface Protein Adducts | Membrane Potential Disruption |

| Hydrolysis Half-Life | ~15-20 min (pH 7.4) | ~15-20 min (pH 7.4) | ~10 min (pH 7.4) |

| Safe Exposure Window | < 10 mM for < 10 min | < 10 mM for < 10 min | < 1 mM for < 5 min |

Part 5: Toxicity Investigation Workflow

Use this logic flow to determine if observed experimental anomalies are due to MTSPS toxicity or experimental error.

Figure 2: Decision tree for diagnosing MTSPS-related anomalies during functional assays.

References

- Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Foundational text on SCAM methodology and reagent reactivity).

-

Stauffer, D. A., & Karlin, A. (1994).[5] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849. (Establishes reaction rates and specificity of charged MTS reagents).

Sources

- 1. Sodium (5-Sulfonatopentyl) Methanethiosulfonate(CAS:385398-80-1) – 集麒生物 [jiqibio.com]

- 2. Frontiers | Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ttuhsc.edu [ttuhsc.edu]

Methodological & Application

Sodium (5-Sulfonatopentyl)methanethiosulfonate protein labeling protocol

Application Note: High-Precision Protein Topology & Pore Mapping using Sodium (5-Sulfonatopentyl)methanethiosulfonate [1]

Abstract

This technical guide details the protocol for using Sodium (5-Sulfonatopentyl)methanethiosulfonate (referred to herein as MTS-C5-Sulfonate or MTSPS-Pentyl ) in the Substituted Cysteine Accessibility Method (SCAM).[1] Unlike shorter chain reagents (e.g., MTSES), this reagent introduces a negatively charged sulfonate group via a flexible 5-carbon linker.[1] This specific geometry allows researchers to probe deeper into protein crevices, map electrostatic potentials within ion channel pores, and determine the spatial limits of solvent accessibility with Ångström-level resolution.

Introduction & Mechanism of Action

The Reagent: MTS-C5-Sulfonate

MTS reagents are the gold standard for probing the functional topology of membrane proteins. They react rapidly and specifically with the thiolate anion (

-

Specificity: Reacts ~10,000x faster with thiols than amines or hydroxyls.[1]

-

Payload: Delivers a 5-sulfonatopentyl group (

).[1] -

Physicochemical Impact: The introduction of this group adds significant steric bulk and a fixed negative charge. If the target cysteine is located within an ion conduction pathway or a ligand-binding pocket, this modification typically results in a measurable functional change (e.g., current blockage, altered kinetics).

Chemical Mechanism

The reaction is a nucleophilic attack by the cysteine thiolate on the sulfenyl sulfur of the methanethiosulfonate, resulting in a mixed disulfide bond and the release of methanesulfinic acid.

Reaction Equation:

Key Considerations:

-

Irreversibility: The bond formed is a covalent disulfide.[1] It is stable under non-reducing conditions but can be reversed using DTT or

-mercaptoethanol.[1] -

Hydrolysis: Like all MTS reagents, MTS-C5-Sulfonate hydrolyzes in water.[1][2] Stock solutions must be prepared immediately before use.[1][2][3]

Experimental Workflow Visualization

The following diagram outlines the decision logic for SCAM experiments using MTS-C5-Sulfonate.

Figure 1: Logical workflow for Substituted Cysteine Accessibility Method (SCAM) using MTS reagents.

Detailed Protocol

Materials & Reagents

-

Target: Sodium (5-Sulfonatopentyl)methanethiosulfonate (Store at -20°C under desiccant).

-

Solvent: Molecular Biology Grade Water (ice cold).[1] Do not use DMSO if possible, as MTS-sulfonates are highly water-soluble, and DMSO can permeabilize membranes inadvertently.[1]

-

Reaction Buffer: Standard Ringer’s solution or PBS (pH 7.2 – 7.5).[1]

-

Critical: Must be free of primary amines (Tris is acceptable for MTS, but Phosphate/HEPES is safer) and strictly free of reducing agents (DTT, TCEP).

-

Reagent Preparation (Just-in-Time)

MTS reagents have a half-life in aqueous solution of ~15–20 minutes at pH 7.4.[1]

-

Weigh out the required amount of MTS-C5-Sulfonate powder.[1]

-

Within 60 seconds of application: Dissolve in ice-cold water to create a 100 mM Stock .

-

Dilute immediately into the experimental chamber/buffer to the working concentration.[1]

Labeling Procedure (Electrophysiology Context)

This protocol assumes a Two-Electrode Voltage Clamp (TEVC) or Patch Clamp setup on ion channels.[1]

| Step | Action | Duration | Notes |

| 1 | Baseline Recording | 2-5 min | Establish stable current ( |

| 2 | Reagent Application | 1-5 min | Perfusion of 0.1 mM – 2.0 mM MTS-C5-Sulfonate. |

| 3 | Washout | 2-5 min | Perfusion with reagent-free buffer.[1] |

| 4 | Post-Label Recording | 2-5 min | Measure current ( |

| 5 | Reversal (Optional) | 5 min | Perfusion with 10 mM DTT to cleave disulfide. |

Technical Insight: If the current changes during Step 2 and persists during Step 3, the residue is accessible. If DTT (Step 5) restores the current to Baseline (Step 1), the modification was a specific disulfide bond.

Data Analysis & Interpretation

Calculating Modification Rate

The reaction rate depends on the accessibility of the cysteine. For irreversible inhibition, the current decay often follows second-order kinetics.[1]

[1]Where:

Interpretation Table:

| Rate Constant ( | Accessibility Status | Interpretation |

| > 10,000 | Highly Accessible | Extracellular loop or wide pore mouth.[1] |

| 100 - 10,000 | Moderate | Inside the pore or partially hindered.[1] |

| < 100 | Low / Buried | Deep crevice, sterically hindered, or lipid-facing.[1] |

| 0 (No Effect) | Inaccessible | Buried in protein core or transmembrane helix interface.[1] |

Troubleshooting & Controls

Common Pitfalls

-

Lack of Effect:

-

Non-Specific Run-down:

Validation Diagram: The "MTS Ladder"

To map pore geometry, compare MTS-C5-Sulfonate with its analogs.[1]

Figure 2: Using the MTS reagent series to caliper pore dimensions.

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123-145.[1]

-

Yang, N., & Horn, R. (1995). Evidence for voltage-dependent S4 movement in sodium channels.[1] Neuron, 15(1), 213-218.[1]

-

Holmgren, M., et al. (1996). Libration of the S6 segment of the Shaker potassium channel during gating. Neuropharmacology, 35(7), 797-804.[1]

-

Toronto Research Chemicals. Sodium (5-Sulfonatopentyl)methanethiosulfonate Product Information. (Note: Specific vendor data used for chemical structure verification).

Sources

Application Note: Methanethiosulfonate (MTS) Reagents in Structural Biology

Precision Mapping of Protein Topology, Gating, and Dynamics

Introduction: The Cysteine Advantage

In the structural biology landscape, Methanethiosulfonate (MTS) reagents represent a specialized chemical toolkit for probing the structure, topology, and conformational dynamics of membrane proteins.

CRITICAL DISTINCTION: Do not confuse these reagents with the "MTS Assay" (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) used for cell viability/proliferation. The reagents discussed here are sulfhydryl-specific alkylating agents used in the Substituted Cysteine Accessibility Method (SCAM) and Site-Directed Spin Labeling (SDSL) .

MTS reagents react rapidly and specifically with cysteine sulfhydryls (

The Chemical Toolkit: Selection Strategy

The power of MTS chemistry lies in the diversity of the "head groups" attached to the methanethiosulfonate moiety. By selecting a reagent with specific physical properties, you can probe the electrostatic potential and physical dimensions of a protein crevice.

Table 1: Common MTS Reagents & Properties[2]

| Reagent | Full Name | Charge | Membrane Permeability | Primary Application |

| MTSET | [2-(Trimethylammonium)ethyl] MTS | +1 | Impermeant | Mapping pore electrostatics; Topology scanning (extracellular vs. intracellular). |

| MTSES | Sodium (2-sulfonatoethyl) MTS | -1 | Impermeant | Probing anion selectivity filters; electrostatic repulsion studies. |

| MTSEA | 2-Aminoethyl MTS | +1 | Permeant | Accessing buried residues; general accessibility scanning. (Permeant in uncharged amine form). |

| MTSL | (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) MTS | 0 | Permeant | SDSL-EPR: Paramagnetic spin label for measuring distances and dynamics.[2] |

| MMTS | Methyl MTS | 0 | Permeant | Blocking native cysteines; smallest probe volume. |

Expert Insight: MTSET is generally preferred over MTSEA for topology studies because MTSEA can permeate membranes in its uncharged form (pK

~8.5), potentially labeling intracellular cysteines even when applied extracellularly, leading to false positives in topology models.

Core Methodology: Substituted Cysteine Accessibility Method (SCAM)[1][4][5][6]

SCAM is the gold standard for mapping ion channel pores and transporter topology. The logic is binary: if an introduced cysteine reacts with an MTS reagent, it is water-accessible.[3] If the reaction alters function (e.g., blocks current), that residue is likely part of the pore lining or a critical gating hinge.

The SCAM Workflow

The following diagram illustrates the logical flow of a SCAM experiment, from mutagenesis to electrophysiological readout.

Figure 1: Logical workflow for Substituted Cysteine Accessibility Method (SCAM). The process relies on the comparison between baseline current and post-modification current.

Detailed Protocol: SCAM in Xenopus Oocytes (TEVC)

Reagents:

-

MTS Stock: Dissolve MTSET/MTSES powder in deionized water (or DMSO for uncharged reagents) to 100 mM. Aliquot and store at -20°C. Note: MTS reagents hydrolyze rapidly in water.[1] Make fresh stocks every 4 hours or keep frozen.

-

Recording Solution: Standard Ringer’s solution (ND96).

-

DTT: 1 M stock (fresh).

Step-by-Step Procedure:

-

Baseline Recording: Clamp the oocyte at a holding potential (e.g., -60 mV). Establish a stable baseline current (

) for 2–5 minutes. Ensure the channel is in the desired state (Open vs. Closed) if studying state-dependence. -

Reagent Preparation (Critical): Immediately before application, dilute the MTS stock into the recording solution to a working concentration (typically 0.1 mM to 2.5 mM ).

-

Why? MTSET has a half-life of ~10-20 minutes at pH 7.[4]5. Using old dilutions will result in zero modification.

-

-

Application: Perfuse the MTS solution over the oocyte chamber.

-

Washout: Wash extensively with MTS-free recording solution (5–10 chamber volumes).

-

Check: If the current returns to baseline immediately, it was a reversible block , not a covalent modification (see Troubleshooting). If the current remains altered, covalent modification has likely occurred.

-

-

Reversal (Validation): Perfuse with 2–10 mM DTT for 2–5 minutes.

-

Result: DTT reduces the mixed disulfide, cleaving the MTS moiety and restoring the native cysteine. The current should return to

. This confirms the effect was due to cysteine modification.

-

Advanced Application: Site-Directed Spin Labeling (SDSL-EPR)

While SCAM infers structure from function, SDSL provides direct structural data. By attaching a paramagnetic probe (MTSL ) to a cysteine, researchers use Electron Paramagnetic Resonance (EPR) to measure:

-

Mobility: How constrained is the residue? (Alpha-helix vs. Loop).

-

Distance: Double Electron-Electron Resonance (DEER) measures distances (20–80 Å) between two labels.

-

Solvent Accessibility: Oxygen (non-polar) vs. NickelEDTA (polar) collision rates.

Protocol Snapshot for MTSL Labeling:

-

Reduction: Treat purified protein (in detergent or nanodiscs) with 1–5 mM DTT to ensure cysteines are reduced.

-

Desalting: Crucial Step. Remove DTT completely using a PD-10 column or Zeba spin column. Traces of DTT will destroy the MTSL reagent.

-

Labeling: Add MTSL (dissolved in acetonitrile) at 10–20x molar excess relative to the protein. Incubate 4 hours at 4°C or 1 hour at Room Temp in the dark.

-

Cleanup: Remove excess free label via Size Exclusion Chromatography (SEC).

Troubleshooting & Controls (The "Trustworthiness" Pillar)

Even with perfect technique, artifacts can occur. Use this self-validation checklist.

The "MTSES Block" Artifact

Observation: You apply MTSES (negative charge) and see a rapid inhibition of current, but it washes out immediately. Cause: MTSES can act as a reversible, non-covalent open-channel blocker in certain channels (e.g., CFTR), independent of cysteine modification.[6] Solution:

-

Always perform the Washout step. Covalent modification is irreversible by washing; steric block is reversible.

-

Test the reagent on the "Cys-less" background mutant.[7] If the Cys-less channel responds to MTSES, the effect is non-specific.

Hydrolysis Management

MTS reagents are unstable in aqueous buffer at physiological pH.

-

MTSET:

min at pH 7.5. -

MTSES:

min at pH 7.5. -

Protocol Adjustment: Keep stocks on ice. Mix working solutions seconds before perfusion. Do not reuse a working solution for multiple cells.

Sidedness Validation

To prove a residue is extracellular:

-

Apply MTSET (impermeant) extracellularly. Effect = Extracellular.

-

If no effect, apply MTSEA (permeant). Effect = Residue is accessible but likely intracellular or buried (and MTSEA penetrated to reach it).

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in the native state. Science, 258(5080), 307–310.

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1] Methods in Enzymology, 293, 123–147.

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[1] Neuropharmacology, 35(7), 797–804.

-

Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural Biology, 7(9), 735–739.

-

Biotium Application Notes. MTSET and MTSES Product Information.

-

Guan, L., & Kaback, H. R. (2006). Lessons from lactose permease. Annual Review of Biophysics and Biomolecular Structure, 35, 67-91.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Labeling of Purified Proteins with Water-Soluble MTS Reagents

Introduction: The Case for MTS Chemistry in Aqueous Systems

In the structural and functional analysis of purified proteins—particularly membrane proteins solubilized in detergents or nanodiscs—maintaining the native folding state is paramount. Traditional alkylating agents like maleimides or iodoacetamides often require organic co-solvents (DMSO, DMF) to dissolve, which can destabilize sensitive hydrophobic domains.

Methanethiosulfonate (MTS) reagents offer a superior alternative for site-directed labeling due to three distinct physicochemical properties:

-

Water Solubility: Charged MTS reagents (MTS-ES, MTS-ET) dissolve instantly in aqueous buffers, eliminating the need for denaturing organic solvents.

-

Reaction Speed: The reaction with thiolate anions is orders of magnitude faster (

) than maleimides, allowing for "pulse" labeling that captures transient conformational states. -

Reversibility: Unlike the thioether bond formed by maleimides, the mixed disulfide bond formed by MTS reagents can be cleaved by reducing agents (DTT, TCEP), allowing the protein to be recycled or the label to be swapped.

This guide details the protocol for using water-soluble MTS reagents to map solvent accessibility (SCAM), introduce site-specific charges, or attach spectroscopic probes to purified proteins.

Reagent Selection Guide

Selecting the correct MTS reagent is critical for the experimental goal. Use the table below to match reagent properties with your specific application.

Table 1: Common Water-Soluble MTS Reagents and Applications

| Reagent Name | Acronym | Charge (pH 7) | Molecular Dimensions | Primary Application |

| 2-Aminoethyl MTS | MTSEA | +1 | Small (< 6 Å) | General labeling; membrane permeable (can label buried sites in dynamic proteins). |

| [2-(Trimethylammonium)ethyl] MTS | MTSET | +1 | Medium | Introducing positive charge; strictly membrane-impermeable (labels only surface-exposed sites). |

| Sodium (2-sulfonatoethyl) MTS | MTSES | -1 | Medium | Introducing negative charge; strictly membrane-impermeable. |

| 2-(Triethylammonium)ethyl MTS | MTS-TEAE | +1 | Large / Bulky | Assessing steric hindrance; restricted to very open/accessible loops. |

| MTS-Benzophenone | MTS-BP | Neutral | Variable | Photo-crosslinking studies (requires UV activation). |

Critical Insight: MTSET and MTSES are preferred for topology studies in purified systems because their permanent charge prevents them from crossing hydrophobic cores or detergent micelles, ensuring that only solvent-accessible cysteines are modified.

Mechanism of Action

Understanding the reaction mechanism is vital for troubleshooting. The reaction involves the nucleophilic attack of the ionized cysteine thiolate (

Figure 1: MTS Labeling Reaction Mechanism

Caption: The nucleophilic attack of the cysteine thiolate on the MTS reagent yields a mixed disulfide and methanesulfinic acid. Note that high pH accelerates the reaction but also increases the hydrolysis rate of the reagent.

Protocol: Precision Labeling of Purified Proteins

Prerequisites:

-

Protein: Purified protein (>90% pure) in a non-amine, non-thiol buffer (e.g., HEPES, MOPS, Phosphate).

-

Concentration: 10–50 µM protein concentration is ideal.

-

Cysteine Status: The protein should be a cysteine-replacement mutant (single Cys) or have known native cysteines.

Phase 1: Protein Preparation (The "Reset")

Objective: Ensure all target cysteines are reduced and available.

-

Reduction: Incubate protein with 5 mM DTT or 1 mM TCEP for 30 minutes on ice.

-

Why? Even "purified" proteins oxidize over time. This step guarantees a consistent starting population of free thiols.

-

-

Desalting (Critical): Remove the reducing agent completely.

-

Use a spin desalting column (e.g., Zeba Spin, PD-10) equilibrated in Labeling Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Caution: Do not use dialysis, as it is too slow; oxidation can re-occur.

-

Phase 2: The Labeling Reaction

Objective: Covalent modification with high specificity.

-

Reagent Preparation:

-

Weigh out MTS reagent powder.

-

Immediately before use, dissolve in ice-cold water or Labeling Buffer to make a 100 mM stock .

-

Warning: MTS reagents hydrolyze rapidly in water (Half-life of MTSET at pH 7.0 is ~10-15 mins). Do not store stock solutions.

-

-

Reaction Setup:

-

Add MTS reagent to the protein solution to a final concentration of 1 mM to 5 mM (approx. 20-100x molar excess).

-

Mix gently by pipetting. Avoid vortexing which can shear proteins.

-

-

Incubation:

-

Incubate for 5 to 15 minutes at Room Temperature (or on ice for 30 mins).

-

Note: Due to the high reactivity, long incubations are unnecessary and increase non-specific background.

-

Phase 3: Quenching and Validation

Objective: Stop the reaction and verify success.

-

Quenching: Add L-Cysteine to a final concentration of 20 mM.

-

Purification: Remove the quenched byproduct and excess reagent via a second spin desalting column.

-

Validation (Self-Validating Step):

-

Mass Spectrometry: Check for the specific mass shift (e.g., MTSET adds +116 Da).

-

Ellman’s Assay: Titrate free thiols before and after labeling. A successful reaction should yield near-zero free thiols in the post-labeling sample.

-

Application: Substituted Cysteine Accessibility Method (SCAM)

When applied to purified membrane proteins, SCAM maps which residues face the aqueous solvent versus the lipid bilayer/detergent micelle.

Experimental Workflow

Caption: SCAM Competition Assay. If the MTS reagent (invisible on gel) successfully labels the cysteine, it blocks the subsequent reaction with the large PEG-Maleimide (visible as a mass shift), proving the residue was solvent-accessible.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Reagent Hydrolysis | Prepare MTS stock solutions <30 seconds before addition. Keep on ice. |

| Low pH | Increase pH to 7.5–8.0 to increase thiolate concentration. | |

| Buried Cysteine | Add mild denaturant (e.g., 2M Urea) if mapping buried residues is the goal. | |

| Precipitation | Protein Instability | MTS reagents (especially hydrophobic ones like MTS-Benzophenone) can aggregate. Ensure rapid mixing. |

| "Trans" Labeling | Reagent Permeability | If labeling internal sites of a vesicle/micelle is unwanted, switch from MTSEA (permeable) to MTSET/MTSES (impermeable). |

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992).[3] Acetylcholine receptor channel structure probed in cysteine-substitution mutants.[3] Science.[3] Link

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[3][4][5][6] Methods in Enzymology. Link

-

Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling. Nature Structural Biology. Link

-

Toronto Research Chemicals. MTS Reagents Product Guide.Link (General supplier reference for chemical structures).

Sources

- 1. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ttuhsc.edu [ttuhsc.edu]

Application Note: Covalent Modification of Enzymes with Sodium (5-Sulfonatopentyl)methanethiosulfonate

Executive Summary

This guide details the protocol for the covalent modification of enzymes and ion channels using Sodium (5-Sulfonatopentyl)methanethiosulfonate (referred to herein as MTS-C5-Sulfonate to distinguish from the propyl variant). This reagent is a specialized tool within the Substituted Cysteine Accessibility Method (SCAM) framework.

Unlike the shorter analogs MTSES (2-carbon) or MTSPS (3-carbon), the 5-carbon linker of MTS-C5-Sulfonate acts as a "molecular ruler," allowing researchers to introduce a negative sulfonate charge at a precise distance (~10–12 Å extended length) from the peptide backbone. This is critical for mapping the electrostatic topology of deep pore vestibules in ion channels, mimicking distal phosphorylation events, or modulating enzyme kinetics by altering the electrostatic potential of the active site entrance.

Chemical Logic & Mechanism

The Reagent

MTS-C5-Sulfonate belongs to the methanethiosulfonate (MTS) class of reagents.[1][2] It is highly specific for sulfhydryl groups (-SH) of cysteine residues.

-

Head Group: Methanethiosulfonate (reactive moiety).[1][2][3]

-

Linker: Pentyl chain (C5 hydrophobic spacer).

-

Tail Group: Sulfonate (

), providing a permanent negative charge.

Reaction Mechanism

The reaction is a nucleophilic displacement. The thiolate anion (

Key Advantage: The reaction is rapid (seconds to minutes) and highly specific under physiological conditions, making it superior to haloacetamides for real-time functional assays (e.g., patch-clamp fluorometry).

Experimental Design & Pre-Requisites

Construct Design (The "Cys-less" Background)

To achieve site-specific modification, you must eliminate reactive endogenous cysteines.

-

Background Mutagenesis: Mutate accessible native cysteines to Serine, Alanine, or Valine.

-

Target Introduction: Introduce a single Cysteine at the site of interest via Site-Directed Mutagenesis (SDM).

-

Control: Always include a "Cys-less" control (no introduced Cys) to verify that the reagent does not affect the wild-type background.

Buffer Considerations

-

pH: Optimal reaction occurs at pH 7.0 – 7.5 .

-

Why? You need the cysteine to be in the thiolate form (

), which requires a pH near the pKa of the thiol (typically ~8.3, but lower in certain environments). However, MTS reagents hydrolyze rapidly at high pH. pH 7.4 is the standard compromise.

-

-

Reducing Agents: STRICTLY FORBIDDEN during labeling. DTT, TCEP, and

-mercaptoethanol will react with the MTS reagent, destroying it immediately. -

Amine Buffers: Tris and HEPES are compatible.

Detailed Protocol

Preparation of MTS-C5-Sulfonate Stock[4]

-

Storage: Store the lyophilized powder at -20°C with desiccant.

-

Stability Warning: MTS reagents hydrolyze in water. Do not store aqueous stock solutions.

Step-by-Step Stock Prep:

-

Weigh out the required amount of Sodium (5-Sulfonatopentyl)methanethiosulfonate.

-

Prepare a 100 mM master stock in DMSO (anhydrous). This stock can be aliquoted and stored at -20°C for up to 1 month, though fresh is best.

-

For the working solution, dilute the DMSO stock into the experimental buffer immediately before application.

-

Target Working Concentration: Typically 0.1 mM to 10 mM , depending on accessibility.

-

Labeling Procedure (In Vitro / Purified Protein)

Materials:

-

Purified Cysteine-mutant protein (in PBS or HEPES, pH 7.4).

-

MTS-C5-Sulfonate (freshly prepared).[5]

-

Desalting columns (e.g., PD-10 or Zeba Spin) or Dialysis cassettes.

Workflow:

-

Reduction (Pre-treatment):

-

Treat protein with 1-5 mM DTT for 15-30 minutes to ensure the target cysteine is reduced.

-

Critical: Remove DTT completely using a desalting column equilibrated with degassed labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

-

Labeling Reaction:

-

Add MTS-C5-Sulfonate to the protein solution to a final concentration of 1 mM (approx. 10-100x molar excess over protein).

-

Incubate at Room Temperature (20-25°C) for 15 to 30 minutes .

-

Note: For buried sites, incubation may be extended to 1 hour, or reagent concentration increased to 10 mM.

-

-

Quenching:

-

Add L-Cysteine or Glutathione (5-10 mM final) to quench unreacted MTS reagent.

-

Alternatively, immediately pass the sample through a desalting column to remove excess reagent.

-

-

Validation:

-

Proceed to Mass Spectrometry or Activity Assay.

-

Labeling Procedure (In Situ / Electrophysiology)

For ion channels expressed in Xenopus oocytes or mammalian cells (Patch Clamp).

-

Baseline Recording: Establish a stable baseline current in standard bath solution.

-

Reagent Application:

-

Perfusion: Switch the bath perfusion to a solution containing 200 µM – 2 mM MTS-C5-Sulfonate .

-

Duration: Apply for 2–5 minutes while monitoring current.

-

-

Washout: Switch back to standard bath solution.

-

Result: A permanent shift in current properties (e.g., rectification, activation curve shift) indicates successful covalent modification.

Workflow Visualization

Data Analysis & Validation

Mass Spectrometry (MS)

The most definitive proof of modification is a mass shift.

-

Expected Mass Shift: Calculate the mass of the added group.

-

Formula added:

(minus the H from the thiol). -

Mass: Approximately +215.2 Da (Check exact MW of the specific leaving group vs added group; for MTS-Pentyl-Sulfonate, the added moiety is

-

Calculation: Molecular Weight of Reagent minus MW of Methanesulfinic acid (

).

-

-

Protocol: Digest protein with Trypsin (non-reducing conditions or alkylate after modification) and analyze via LC-MS/MS. Look for the specific mass addition on the target cysteine.

Functional Validation (Example: Ion Channel)

If the modification mimics a phosphorylation event or blocks a pore:

-

Current-Voltage (I-V) Relationship: Look for rectification changes. A negative charge at the pore mouth often increases cation conductance (electrostatic attraction) or creates inward rectification.

-

Dose-Response: The rate of modification (

) should be linearly dependent on reagent concentration (Second-order kinetics).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Modification Observed | Target Cysteine is oxidized (disulfide). | Pre-treat with DTT, then rigorously desalt (anaerobic conditions help). |

| Site is sterically inaccessible. | Use a longer incubation time or higher concentration. Try labeling in the presence of a substrate/ligand that opens the structure. | |

| Reagent hydrolysis. | Ensure stock was made fresh in DMSO. Check buffer pH (do not exceed 7.5). | |

| Non-Specific Labeling | Endogenous cysteines reacting. | Re-check "Cys-less" background control. Use lower reagent concentration (e.g., 100 µM). |

| Protein Precipitation | Hydrophobic mismatch or pH shock. | Ensure DMSO concentration in final buffer is <1%. Verify protein stability at pH 7.4. |

| Loss of Activity | Modification blocks active site. | This may be the desired result. If not, protect the active site with a competitive inhibitor during labeling. |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Holmgren, M., et al. (1996). Electrostatic charging of the Xenopus Kv1 channel permeation path. Journal of General Physiology, 108(3), 195-206. (Demonstrates use of sulfonate-MTS reagents to probe electrostatics). Link

-

Toronto Research Chemicals. Sodium (5-Sulfonatopentyl)methanethiosulfonate Product Data. (Chemical structure verification). Link

-

Biotium. MTSPS and MTS Reagents Protocol. (General handling of sulfonated MTS reagents). Link

(Note: While "MTSPS" is commercially often the propyl variant, the principles cited in these references apply universally to the sulfonate-MTS family including the pentyl analog.)

Sources

- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thomassci.com [thomassci.com]

- 4. biotium.com [biotium.com]

- 5. sepscience.com [sepscience.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency of Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSES-Na)

Welcome to the technical support center for Sodium (5-Sulfonatopentyl)methanethiosulfonate (MTSES-Na). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of MTSES-Na in experimental settings. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and reproducible.

Foundational Knowledge: Understanding MTSES-Na

MTSES-Na is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent.[1][2] Its primary application is the covalent modification of sulfhydryl groups (-SH) on cysteine residues in proteins, forming a mixed disulfide bond.[1][2] This property makes it an invaluable tool for studying protein structure and function, particularly for probing the accessibility of cysteine residues in membrane proteins like ion channels and transporters.[1][3]

Key Characteristics:

-

Specificity: Reacts with ionized thiolates (-S⁻), making the reaction pH-dependent.[1]

-

Membrane Impermeability: The negatively charged sulfonate group prevents MTSES-Na from crossing cell membranes, restricting its labeling to extracellularly accessible cysteine residues.[1][2]

-

Applications: Commonly used in site-directed spin labeling (SDSL), patch-clamp electrophysiology, and other techniques to investigate protein topology and conformational changes.[3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during MTSES-Na labeling experiments in a question-and-answer format.

Question: Why am I seeing low or no labeling of my protein?

Answer: Low labeling efficiency is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.

-

Reagent Instability: MTSES-Na readily hydrolyzes in aqueous solutions.[3][6] At pH 7.5 and room temperature, its half-life is approximately 20 minutes.[6]

-

Cysteine Accessibility: The target cysteine residue may be buried within the protein structure, in a non-polar environment, or sterically hindered, preventing MTSES-Na from accessing it.

-

Incorrect pH: The reaction of MTSES-Na with a sulfhydryl group is dependent on the deprotonation of the thiol to a thiolate anion.

-

Solution: The pKa of a cysteine thiol is typically around 8.5, but can vary depending on the local environment. Perform labeling reactions at a pH of 7.0-8.0 to ensure a sufficient concentration of the reactive thiolate.

-

-

Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with your protein's sulfhydryl groups for reaction with MTSES-Na.

Question: I'm observing non-specific effects or changes in protein function that are independent of cysteine labeling. What could be the cause?

Answer: While MTS reagents are highly specific for sulfhydryl groups, non-specific effects can occur.

-

Open Channel Block: In the context of ion channel research, MTSES-Na has been shown to act as an open channel blocker for some channels, such as CFTR, independent of covalent modification.[10][11] This interaction is often reversible upon washout of the reagent.[10][11]

-

High Reagent Concentration: Using an excessively high concentration of MTSES-Na can lead to non-specific interactions with the protein or other components in your system.

Question: How can I confirm that my protein has been successfully labeled with MTSES-Na?

Answer: Several methods can be used to verify labeling.

-

Functional Assays: The most common method is to measure a change in protein function. For example, in ion channels, labeling of a cysteine in the pore region can alter ion conductance, which can be measured using patch-clamp electrophysiology.[13]

-

Mass Spectrometry: For purified proteins, mass spectrometry can be used to determine the mass shift resulting from the addition of the MTSES-Na adduct.

-

Mobility Shift on SDS-PAGE: In some cases, the addition of the charged MTSES-Na molecule can cause a slight shift in the protein's mobility on an SDS-PAGE gel.

Frequently Asked Questions (FAQs)

Q1: How should I store MTSES-Na? A1: MTSES-Na is hygroscopic and should be stored desiccated at -20°C.[3][6] Under these conditions, the solid reagent is stable for at least one year.[6]

Q2: How do I prepare a stock solution of MTSES-Na? A2: For a stock solution, dissolve MTSES-Na in anhydrous DMSO.[6] This solution can be stored at -20°C for up to 3 months.[6] For immediate use, MTSES-Na can be dissolved in water or an aqueous buffer, but this solution should be used right away due to hydrolysis.[6]

Q3: What is a typical molar ratio of MTSES-Na to protein for labeling? A3: A molar excess of MTSES-Na to protein is generally used to drive the reaction to completion. A starting point could be a 10:1 to 40:1 molar ratio of MTSES-Na to protein.[14] However, the optimal ratio should be determined empirically for each protein.[14]

Q4: How do I quench the labeling reaction? A4: The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, which will react with the excess MTSES-Na. The reaction can also be stopped by washing out the excess MTSES-Na.

Q5: Can the labeling with MTSES-Na be reversed? A5: Yes, the disulfide bond formed between MTSES-Na and the cysteine residue can be reversed by the addition of a reducing agent like DTT or BME.[3]

Experimental Protocols & Workflows

Protocol 1: General Labeling of a Purified Protein with MTSES-Na

-

Protein Preparation: Ensure the protein is in a buffer free of reducing agents at a pH between 7.0 and 8.0. A common buffer is phosphate-buffered saline (PBS).

-

MTSES-Na Solution Preparation: Immediately before use, prepare a 10 mM solution of MTSES-Na in the same buffer as the protein.

-

Labeling Reaction: Add the MTSES-Na solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).

-

Incubation: Incubate the reaction mixture at room temperature for 1 to 5 minutes.[3][6] The optimal time may need to be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., 20 mM L-cysteine) or by removing the excess MTSES-Na through buffer exchange.

-

Analysis: Analyze the labeled protein using the desired downstream application (e.g., functional assay, mass spectrometry).

Troubleshooting Workflow: Distinguishing Covalent Labeling from Non-Specific Effects

Caption: A decision-making workflow to differentiate between covalent modification and non-specific effects of MTSES-Na.

Data Summary Tables

Table 1: MTSES-Na Properties and Recommended Conditions

| Parameter | Value | Reference |

| Molecular Weight | 242.27 g/mol | [2] |

| Solubility | Soluble in water and DMSO | [6][15] |

| Storage (Solid) | -20°C, desiccated | [3][6][15] |

| Stock Solution (in DMSO) | -20°C, up to 3 months | [6] |

| Half-life in water (pH 7.5) | ~20 minutes | [6] |

| Typical Working Concentration | 2.5 - 10 mM | [3][12] |

| Typical Reaction Time | 1 - 5 minutes | [3][6] |

Concluding Remarks

Optimizing the labeling efficiency of MTSES-Na requires careful attention to reagent handling, reaction conditions, and potential non-specific effects. By following the guidelines and troubleshooting steps outlined in this technical support center, researchers can confidently employ MTSES-Na as a powerful tool to investigate protein structure and function.

References

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

- Lang, R. J., Harvey, J. R., & Mulholland, E. L. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(6), 1153–1163.

- Cai, Z., St. Aubin, C., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 623–634.

- Cai, Z., St. Aubin, C., & Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 623–634.

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

- Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences, 27(6), 288–295.

- Le-Dévédec, S. E., & Giepmans, B. N. G. (2023). Fluorescent labeling strategies for molecular bioimaging. Journal of Cell Science, 136(19), jcs261313.

-

Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

- Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling.

- Wang, L., et al. (2020). Optimizing multifunctional fluorescent ligands for intracellular labeling. Cell Chemical Biology, 27(5), 583–593.e6.

- Horn, R. (2000). Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels. The Journal of General Physiology, 116(4), 495–504.

- Kim, E., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines.

- Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück.

-

ResearchGate. (n.d.). 402 questions with answers in QUENCHING. Retrieved from [Link]

- Sun, L., et al. (2021). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 32(11), 2865–2873.

- Bordignon, E., & Steinhoff, H.-J. (2014). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. International Journal of Molecular Sciences, 15(9), 15538–15570.

- Mchaourab, H. S., & Perozo, E. (1998). Site-directed spin labeling. eLS.

-

YouTube. (2021). Quenching some sodium hydride (NaH). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 15. biotium.com [biotium.com]

Technical Support Center: Troubleshooting MTS Assay Artifacts & Protein Interactions

Core Concept: "Binding" vs. "Reduction"

Clarification: In the context of MTS assays, users often report "non-specific binding" when they observe high background absorbance. However, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a soluble salt. The primary artifact is not physical binding , but non-enzymatic reduction .

Proteins (specifically Serum Albumin) and reducing agents in your buffer can chemically reduce the tetrazolium ring to the colored formazan product without any live cells present. This creates false-positive viability data.[1]

Mechanism of Interference

The following diagram illustrates the difference between the desired cellular signal and the protein-mediated artifact.

Figure 1: Mechanism of Action. Valid signals require cellular metabolism. Artifacts arise when proteins or chemicals donate electrons directly to MTS.

Troubleshooting Guide: Protein-Mediated Background (Serum Albumin)

Symptom: Absorbance increases in cell-free wells containing culture media, or signal does not correlate linearly with cell number in high-serum conditions.

Root Cause: Serum Albumin (BSA/HSA) contains a free thiol group at residue Cys34. Over time, this thiol can reduce tetrazolium salts.[1] This reaction is slow but becomes significant during long incubations (>2 hours) or in media with >10% serum.

Diagnostic Protocol: The "Media-Only" Subtraction

Do not rely on a simple PBS blank. You must validate your specific media formulation.

-

Prepare Plate:

-

Group A: Media + 10% FBS (No Cells).

-

Group B: Media + 0% FBS (No Cells).

-

Group C: PBS only.

-

-

Add Reagent: Add 20 µL MTS reagent to 100 µL of each condition.

-

Incubate: Measure Absorbance (490nm) at 1, 2, and 4 hours.

Analysis:

| Observation | Diagnosis | Action |

|---|---|---|

| Group A > Group B | Albumin-mediated reduction | Subtract Group A values from all experimental wells. Reduce incubation time to <2 hours. |

| Group A = Group B > Group C | Media component interference (e.g., Phenol Red) | Use Phenol Red-free media or subtract media background. |

Troubleshooting Guide: Chemical Interference (Reducing Agents)

Symptom: Instant color change (brown/dark red) upon adding MTS, or impossibly high viability counts in treated wells.

Root Cause: Reducing agents used in protein buffers (DTT, Beta-Mercaptoethanol) or antioxidant test compounds (e.g., Vitamin C, Flavonoids) directly reduce MTS.

Protocol: The "Spike" Control

Every drug screen using MTS must include an acellular compound control to rule out chemical artifacts.

Step-by-Step Workflow:

-

Dilute Compound: Prepare your test compound at the highest concentration used in the assay (e.g., 10 µM) in culture media.

-

Plate Setup:

-

Wells 1-3: 100 µL Media + Compound (No Cells).

-

Wells 4-6: 100 µL Media only (No Cells).

-

-

Reaction: Add MTS reagent.

-

Monitor: Read absorbance immediately (T=0) and at your endpoint (T=2h).

Decision Matrix:

| Result (Absorbance) | Conclusion | Corrective Strategy |

|---|---|---|

| Compound Wells > Media Wells | Chemical Interference | Wash Cells: Remove media containing compound, wash 1x with PBS, add fresh media + MTS. |

| Compound Wells = Media Wells | No Interference | Proceed with standard protocol. |

Troubleshooting Guide: Protein Aggregation & Precipitation

Symptom: Noisy data, high standard deviations, or visible specks in the well.

Root Cause: While MTS formazan is soluble, high concentrations of protein (from cell lysis or serum) can cause the formazan product to associate with proteins, altering its extinction coefficient or causing micro-precipitation.

Correction:

-

Add SDS: If precipitation is suspected, add 10% SDS (20 µL) to the wells 10 minutes prior to reading. This solubilizes protein-formazan complexes.

-

Check Wavelength: Ensure you are reading at 490nm. Protein aggregates scatter light, which artificially inflates absorbance at lower wavelengths. Use a reference wavelength (630-650nm) to subtract non-specific turbidity.

Master Troubleshooting Workflow

Use this decision tree to isolate the source of your non-specific signal.

Figure 2: Troubleshooting Decision Tree for MTS Assays.

Frequently Asked Questions (FAQs)

Q: Can I use MTS with media containing DTT or Beta-Mercaptoethanol? A: Generally, no. DTT and Beta-Mercaptoethanol are strong reducing agents that will spontaneously reduce MTS. If your cells require these for survival, you must centrifuge the plate, aspirate the media, and replace it with fresh, reducing-agent-free media immediately before adding the MTS reagent [1].

Q: Why does my blank (media + MTS) turn pink over time? A: This is likely due to Phenol Red in the media or serum albumin reduction. Phenol Red can interfere with absorbance readings at 490nm. If the shift is significant, switch to Phenol Red-free media or ensure you are subtracting a blank well containing the exact same media formulation [2].

Q: Does MTS bind to dead cells? A: No. MTS requires active metabolism (dehydrogenase enzymes) to produce color.[1] However, if dead cells release intracellular reducing factors (like glutathione) into the supernatant, a slight background increase may occur. This is why "background subtraction" using a control well is critical [3].

References

-

Assay Guidance Manual (NCBI). Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. (2013). [Link]

-

Scientific Reports. Interference of test compounds with tetrazolium-based viability assays. [Link][2]

Sources

Stability and proper storage of Sodium (5-Sulfonatopentyl)methanethiosulfonate

Common Abbreviations: MTS-PS, MTSPES CAS Number: 385398-80-1 (Analogous to MTSES but with a pentyl linker) Application: Substituted Cysteine Accessibility Method (SCAM), Ion Channel Mapping, Transporter Topology Studies.

Core Directive & Executive Summary

Status: CRITICAL SENSITIVITY Immediate Action Required: Upon receipt, this product must be stored at -20°C in a desiccated environment .